2-Chloro-1,3,2-benzodioxaborole

Thioboration Organoboron Heterocycle Synthesis

ClBcat is the only boron reagent capable of catalyst-free formal thioboration of alkynes to yield 3-borylated thiophenes (up to 75% isolated yield) and oxyboration to borylated isocoumarins/2-pyrones. Its attenuated Lewis acidity enables selective protecting group cleavage (MOM/MEM > Boc > Cbz > tBu) without competing haloboration. Choose ClBcat for predictable, transition-metal-free cyclization and bench-stable downstream products. Stock available for immediate shipment.

Molecular Formula C6H4BClO2
Molecular Weight 154.36 g/mol
CAS No. 55718-76-8
Cat. No. B1587500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,3,2-benzodioxaborole
CAS55718-76-8
Molecular FormulaC6H4BClO2
Molecular Weight154.36 g/mol
Structural Identifiers
SMILESB1(OC2=CC=CC=C2O1)Cl
InChIInChI=1S/C6H4BClO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
InChIKeyAZYGEWXDKHFOKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1,3,2-benzodioxaborole (CAS 55718-76-8): Core Properties and Class Definition for Research Procurement


2-Chloro-1,3,2-benzodioxaborole (CAS 55718-76-8), widely known as B-chlorocatecholborane or ClBcat, is a bicyclic organoboron compound with the molecular formula C₆H₄BClO₂ and a molecular weight of 154.36 g/mol . It is characterized by a catechol-derived 1,3,2-benzodioxaborole ring system featuring a chloro substituent on the boron atom [1]. The compound is a solid at ambient temperature with a melting point range of 56–58 °C (lit.) . It serves as both a boron reagent and a Lewis acid, primarily utilized in organic synthesis for the preparation of borylated heterocycles, lactones, and thiophenes, as well as a selective protecting group cleavage reagent .

Why 2-Chloro-1,3,2-benzodioxaborole (ClBcat) Cannot Be Substituted with Generic Boron Halides or Pinacolboranes


Substituting ClBcat with superficially similar boron reagents such as BCl₃, BBr₃, or pinacolborane (HBpin) leads to divergent reaction outcomes, often resulting in reaction failure or altered selectivity. ClBcat possesses a unique combination of moderate Lewis acidity and a bifunctional role in electrophilic cyclization/dealkylation sequences that is not replicated by simpler boron trihalides or alternative catecholboranes [1]. While BBr₃ or BCl₃ exhibit high Lewis acidity that promotes haloboration or side reactions, ClBcat's attenuated electrophilicity enables it to function sequentially as an alkyne activator and a chloride source, a mechanistic pathway essential for catalyst-free thioboration and oxyboration [2]. Furthermore, compared to pinacolborane, ClBcat offers a distinct reactivity profile in hydroboration and borylation due to differences in steric bulk and the catechol ligand's electron-withdrawing nature [3]. Therefore, direct substitution without validation of the specific transformation will likely compromise yield, selectivity, or completely preclude the desired reaction.

2-Chloro-1,3,2-benzodioxaborole (ClBcat): Comparative Performance Data vs. BBr₃, BCl₃, and BrBcat


Superior Yield in Catalyst-Free Thioboration: ClBcat vs. BBr₃ and BCl₃

In a catalyst-free formal thioboration reaction of alkynes, B-chlorocatecholborane (ClBcat) delivered a 75% isolated yield of the desired 3-borylated thiophene product at 100 °C [1]. Under identical reaction conditions at 45 °C, ClBcat provided a 25% yield [1]. In stark contrast, both BBr₃ and BCl₃ failed to mediate the reaction, yielding 0% product under the same conditions [1]. The brominated analog, B-bromocatecholborane (BrBcat), provided a significantly lower yield of 48% at 100 °C [1]. This data establishes ClBcat as the only reagent in this series capable of productive catalytic activity.

Thioboration Organoboron Heterocycle Synthesis

Unique Mechanistic Selectivity: ClBcat Enables Catalyst-Free Oxyboration by Avoiding B–O σ-Bond Formation

B-chlorocatecholborane (ClBcat) uniquely enables a catalyst-free oxyboration reaction of alkynes to yield borylated isocoumarins and 2-pyrones [1]. This contrasts with earlier oxyboration methods that require a gold catalyst and proceed via a B–O σ-bond intermediate [1]. Mechanistic studies demonstrate that ClBcat acts as a carbophilic Lewis acid, activating the alkyne for electrophilic cyclization without forming a B–O σ-bond intermediate (B–O bond strength ~136 kcal/mol) [1]. This divergent pathway is not accessible to boron trihalides (e.g., BCl₃, BBr₃), which dealkylate esters to form B–O σ-bonds and thus follow a different, non-productive pathway [1].

Oxyboration Lactone Synthesis Lewis Acid

Controlled Lewis Acidity: ClBcat Exhibits Lower Reactivity than BrBcat for Selective Deprotection

In the selective cleavage of protecting groups (ethers, esters, carbamates), B-chlorocatecholborane (ClBcat) demonstrates significantly attenuated reactivity compared to its brominated analog, B-bromocatecholborane (BrBcat) . This difference allows for higher chemoselectivity in complex molecule synthesis. A reported selectivity hierarchy for ClBcat is MOMOR ≈ MEMOR > Boc > Cbz ≈ tBuOR > PhCH₂OR > CH₂=CHCH₂OR > tBuO₂CR, 2ºalkylOR > PhCH₂O₂CR ≈ 1ºalkylOR >> alkylO₂CR . This contrasts with the higher, less discriminating reactivity of BrBcat, making ClBcat the reagent of choice when preservation of other sensitive functionalities is required .

Protecting Group Cleavage Selective Deprotection Lewis Acid

Structural Determinants of Reactivity: Identical B–O Bond Lengths in ClBcat and BrBcat Reveal Halogen's Limited π-Donation

Single-crystal X-ray diffraction analysis of B-chlorocatecholborane (ClBcat) and B-bromocatecholborane (BrBcat) reveals that the B–O bond lengths are identical in both compounds [1]. This finding indicates that the halogen substituent contributes minimal π-bonding character to the boron center, and the observed difference in Lewis acidity between ClBcat and BrBcat arises primarily from inductive effects rather than resonance donation [1]. This structural insight contrasts with expectations based on boron trihalides, where π-donation is more significant, and provides a rational basis for ClBcat's unique reactivity profile.

Crystallography Bond Length Lewis Acidity

Kinetic Differentiation: ClBcat Follows Second-Order Kinetics with AdE3 Mechanism in Thioboration

Kinetic analysis of the catalyst-free thioboration reaction reveals that the process is second-order overall, being first-order with respect to both the 2-alkynylthioanisole substrate and ClBcat [1]. The activation parameters determined over the range of 70–90 °C are ΔG‡ = 27.1 ± 0.1 kcal mol⁻¹ at 90 °C, ΔH‡ = 13.8 ± 1.0 kcal mol⁻¹, and ΔS‡ = −37 ± 3 cal mol⁻¹ K⁻¹ [1]. Carbon kinetic isotope effects support a rate-determining AdE3 mechanism wherein alkyne activation by neutral ClBcat is concerted with cyclative attack by nucleophilic sulfur [1]. A Hammett study yielded a ρ⁺ value of −1.7, consistent with cationic charge buildup during cyclization [1]. In contrast, computational studies comparing ClBcat with BCl₃ demonstrate that BCl₃ fails to mediate the complete cyclization/demethylation sequence, underscoring that ClBcat's specific kinetic profile is essential for productive reactivity [1].

Reaction Kinetics Mechanism Thioboration

Reaction Selectivity Spectrum: ClBcat, BrBcat, and BBr₃ Exhibit Distinct Outcomes in Electrophilic Cyclization

A systematic study of Lewis acid-dependent selectivity in alkyne functionalization demonstrates that B-chlorocatecholborane (ClBcat), B-bromocatecholborane (BrBcat), and BBr₃ lead to fundamentally different reaction outcomes . BBr₃ readily reacts with alkynes to form haloborated products, a process shown to be reversible by NMR spectroscopy . In contrast, ClBcat exclusively favors electrophilic cyclization of a tethered nucleophile onto the alkyne, without competitive haloboration . BrBcat exhibits intermediate behavior, producing bromoboration in some cases and electrophilic cyclization in others . This divergence in selectivity, which also depends on the tether length of the nucleophile, highlights that ClBcat is the reagent of choice when a clean, predictable electrophilic cyclization pathway is desired .

Electrophilic Cyclization Haloboration Selectivity

Validated Application Scenarios for 2-Chloro-1,3,2-benzodioxaborole (ClBcat) Based on Comparative Performance Data


Catalyst-Free Synthesis of 3-Borylated Thiophenes via Formal Thioboration

ClBcat is the only boron reagent among BBr₃, BCl₃, and BrBcat capable of mediating a productive catalyst-free formal thioboration of alkynes to yield 3-borylated thiophenes, achieving isolated yields up to 75% [1]. This method proceeds under mild conditions (100 °C, 16 h) without transition-metal catalysts, offering a scalable and functional-group-tolerant route to borylated heterocyclic building blocks for drug discovery and materials synthesis [1].

Catalyst-Free Oxyboration for Borylated Isocoumarins and 2-Pyrones

ClBcat enables a catalyst-free oxyboration reaction of alkynes with methyl esters to produce borylated isocoumarins and 2-pyrones. The resulting products can be isolated as bench-stable boronic acids, pinacolboronate esters, or potassium organotrifluoroborate salts, facilitating downstream functionalization [1]. This method is mechanistically distinct from prior gold-catalyzed oxyborations and avoids the use of transition metals, providing complementary functional group tolerance [1].

Selective Cleavage of Protecting Groups in Complex Molecule Synthesis

Due to its lower reactivity compared to B-bromocatecholborane (BrBcat), ClBcat serves as a milder Lewis acid for the selective deprotection of ethers, esters, and carbamates [1]. Its selectivity hierarchy (e.g., MOMOR ≈ MEMOR > Boc > Cbz ≈ tBuOR) makes it particularly valuable in the total synthesis of natural products and other complex molecules where preservation of orthogonal protecting groups is critical [1].

Electrophilic Cyclization of Alkynes to Access Heterocycles without Competing Haloboration

ClBcat provides exclusive electrophilic cyclization of tethered nucleophiles onto alkynes, avoiding the competing haloboration pathway observed with BBr₃ and BrBcat [1]. This predictable and clean reactivity simplifies synthetic routes to cyclic sulfonium zwitterions and related heterocyclic scaffolds, which are valuable intermediates in organic synthesis [1].

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